molecular formula C53H66N4O16S4 B14861819 (2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine

(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine

Cat. No.: B14861819
M. Wt: 1143.4 g/mol
InChI Key: HZHKJIOZRNUNBT-UHFFFAOYSA-N
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Description

The compound (2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine is a complex organic molecule with potential applications in various fields. This compound features multiple functional groups, including sulfonate, indole, and penta-2,4-dienylidene moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole and sulfonate precursors. The reaction conditions typically include:

    Step 1: Preparation of the indole precursor through a Fischer indole synthesis.

    Step 2: Introduction of the sulfonate groups via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Step 3: Coupling of the indole and sulfonate precursors through a series of condensation reactions, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.

    Purification: Use of techniques like crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its indole moiety.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example:

    Molecular Targets: The indole moiety may interact with proteins or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Properties

Molecular Formula

C53H66N4O16S4

Molecular Weight

1143.4 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C45H47N3O16S4.C8H19N/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63);7-8H,6H2,1-5H3

InChI Key

HZHKJIOZRNUNBT-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C.CCN(C(C)C)C(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C.CCN(C(C)C)C(C)C

Origin of Product

United States

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